molecular formula C27H22ClNO3 B13369978 1-benzyl-5-chloro-3-hydroxy-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one

1-benzyl-5-chloro-3-hydroxy-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B13369978
M. Wt: 443.9 g/mol
InChI Key: IHJRFJPQJFYAPL-HPIZBCMHSA-N
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Description

1-benzyl-5-chloro-3-hydroxy-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-chloro-3-hydroxy-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Core: Starting with a suitable precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis or other cyclization methods.

    Functional Group Modifications: Introduction of the benzyl, chloro, and hydroxy groups can be achieved through various substitution reactions.

    Addition of the Hexadienyl Side Chain: The hexadienyl side chain can be introduced via aldol condensation or similar reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-chloro-3-hydroxy-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group could introduce various functional groups.

Scientific Research Applications

1-benzyl-5-chloro-3-hydroxy-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-5-chloro-3-hydroxy-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    5-chloroindole: Used in the synthesis of pharmaceuticals.

    3-hydroxyindole: A precursor for various bioactive molecules.

Uniqueness

The unique combination of functional groups in 1-benzyl-5-chloro-3-hydroxy-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one may confer distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

Molecular Formula

C27H22ClNO3

Molecular Weight

443.9 g/mol

IUPAC Name

1-benzyl-5-chloro-3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dienyl]indol-2-one

InChI

InChI=1S/C27H22ClNO3/c28-22-15-16-25-24(17-22)27(32,26(31)29(25)19-21-12-5-2-6-13-21)18-23(30)14-8-7-11-20-9-3-1-4-10-20/h1-17,32H,18-19H2/b11-7+,14-8+

InChI Key

IHJRFJPQJFYAPL-HPIZBCMHSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)/C=C/C=C/C4=CC=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C=CC=CC4=CC=CC=C4)O

Origin of Product

United States

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